Pruvanserin hydrochloride
CAS No.: 443144-27-2
Cat. No.: VC21114577
Molecular Formula: C22H22ClFN4O
Molecular Weight: 412.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443144-27-2 |
|---|---|
| Molecular Formula | C22H22ClFN4O |
| Molecular Weight | 412.9 g/mol |
| IUPAC Name | 7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C22H21FN4O.ClH/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20;/h1-7,15,25H,8-13H2;1H |
| Standard InChI Key | UYGNZRVLPYZLTF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl |
| Canonical SMILES | C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl |
Introduction
Chemical Characteristics and Identification
Chemical Identity and Structure
Pruvanserin hydrochloride, also known as EMD 281014 hydrochloride or LY-2422347, is chemically defined by the following properties:
| Parameter | Value |
|---|---|
| IUPAC Name | 7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile;hydrochloride |
| Molecular Formula | C22H22ClFN4O |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 443144-27-2 |
| InChI Key | UYGNZRVLPYZLTF-UHFFFAOYSA-N |
The molecular structure contains several key functional groups including an indole core with a carbonitrile substituent, a piperazine ring, and a fluorophenyl group. This specific arrangement contributes significantly to the compound's pharmacological profile and receptor-binding properties. The structure has been thoroughly characterized through various analytical techniques that confirm its identity and purity.
Physical and Chemical Properties
Pruvanserin hydrochloride exhibits properties typical of pharmaceutical compounds in its class. The hydrochloride salt formation improves its solubility profile compared to the free base form, which is crucial for laboratory handling and potential formulation development. Like many indole derivatives, it contains multiple nitrogen atoms that contribute to its hydrogen-bonding capabilities and influence its pharmacokinetic behavior.
Pharmacological Profile
Mechanism of Action
Pruvanserin functions primarily as a selective antagonist of the serotonin 5-HT2A receptor. This pharmacological action involves binding to these receptors without activating them, effectively preventing serotonin from exerting its normal effects. This blockade is particularly significant because:
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It modulates key neurotransmitter systems involved in mood regulation, cognition, and perception
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The selectivity for 5-HT2A over 5-HT2C receptors (with a binding affinity Ki of 0.87 nM for 5-HT2A compared to 557 nM for 5-HT2C) allows for targeted effects with potentially fewer off-target side effects
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It produces distinct neurophysiological changes that differ from non-selective serotonergic compounds
This selective antagonism forms the mechanistic basis for its investigation in various neuropsychiatric conditions where serotonergic dysfunction plays a role.
Receptor Binding Profile
The compound demonstrates remarkable selectivity in its binding profile, which has been characterized through competitive radioligand binding assays. Its affinity for the human 5-HT2A receptor (Ki = 0.87 nM) significantly exceeds its affinity for related receptors including 5-HT2C (Ki = 557 nM). This approximately 640-fold selectivity ratio represents one of the compound's most valuable pharmacological features and distinguishes it from less selective serotonergic agents.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of pruvanserin hydrochloride involves multiple strategic chemical transformations that build the molecular framework in a controlled, step-wise manner. The process typically proceeds through the following key stages:
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Formation of the indole core structure, commonly achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions
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Introduction of the piperazine moiety through nucleophilic substitution reactions
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Addition of the fluorophenyl group to complete the pharmacophore
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Conversion to the hydrochloride salt for improved stability and solubility
These synthetic procedures require careful control of reaction conditions and purification techniques to ensure high-quality material suitable for research applications.
Analytical Methods and Quality Control
Rigorous analytical methods are essential for characterizing and ensuring the purity of pruvanserin hydrochloride. The recommended analytical techniques include:
| Analytical Technique | Application | Key Parameters |
|---|---|---|
| LC-MS/MS | Quantification in biological matrices | Linearity range: 1-100 ng/mL; Precision: CV <15%; Recovery: >80% |
| Reverse-phase HPLC | Purity assessment | C18 column with acetonitrile/ammonium acetate mobile phase |
| NMR Spectroscopy | Structural confirmation | Verification of key functional groups and structural elements |
These methods collectively ensure that the compound meets the ≥98% purity standards typically required for pharmacological research.
Despite promising early results, development for insomnia treatment appears to have been discontinued by Eli Lilly, though the specific reasons for this decision are not fully detailed in the available sources. The compound, however, continues to serve as an important reference in the development of other serotonin receptor antagonists.
Neuropsychiatric Applications
Beyond sleep disorders, pruvanserin has demonstrated potential in treating several neuropsychiatric conditions:
Schizophrenia
Studies in rodent models have shown that pruvanserin administration significantly reduces psychotic-like behaviors, suggesting potential utility in treating schizophrenia. The compound's ability to modulate 5-HT2A receptors, which are implicated in the pathophysiology of schizophrenia, provides a mechanistic rationale for these effects.
Parkinson's Disease Complications
One of the most promising applications for pruvanserin may be in addressing complications associated with Parkinson's disease treatment. Research indicates that pruvanserin may help reduce dyskinesia (abnormal involuntary movements) in animal models treated with L-DOPA. This effect appears to improve motor function without compromising the anti-parkinsonian benefits of L-DOPA therapy—a significant advantage over many current approaches to managing dyskinesia.
Preclinical Research Findings
Extensive preclinical studies have mapped pruvanserin's effects across various experimental paradigms:
| Study Focus | Model System | Key Findings |
|---|---|---|
| Schizophrenia | Rodent models | Reduced psychotic-like behaviors |
| Parkinson's Disease Dyskinesia | Marmoset models | Decreased peak-dose dyskinesia with L-DOPA co-administration |
| Cognitive Function | Various animal models | Enhanced working memory performance |
| Depression-like Behavior | Forced swim test | Increased swimming behavior, decreased immobility |
Animal studies have provided particularly valuable insights into pruvanserin's behavioral effects. For instance, it has been observed to increase swimming behavior while decreasing immobility in models designed to assess depressive-like states. These findings suggest that the compound may influence neurotransmitter systems beyond serotonin receptors alone, potentially affecting broader mood regulation mechanisms.
Experimental Methodology in Pruvanserin Research
In Vitro Evaluation Techniques
Researchers studying pruvanserin employ several specialized techniques to characterize its properties and effects:
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Receptor binding studies utilize HEK293 cells stably expressing human 5-HT2A receptors under controlled transfection conditions to determine binding affinities and selectivity profiles
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Counter-screening against related receptors (particularly 5-HT2C and D2) helps establish selectivity ratios and potential off-target effects
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Functional assays measuring calcium flux in GPCR-activated pathways provide insights into the compound's pharmacodynamic effects
These methodologies allow for detailed characterization of pruvanserin's molecular interactions and cellular effects, providing the foundation for understanding its potential therapeutic applications.
In Vivo Study Designs
Animal studies investigating pruvanserin typically follow structured experimental protocols:
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Dose-response studies utilize escalating doses (typically 0.1–10 mg/kg, administered intraperitoneally) in rodent models
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Behavioral endpoints are measured at peak plasma concentrations (Tmax) to capture maximal effects
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Positive controls (such as clozapine for antipsychotic activity) provide comparative benchmarks
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Toxicity assessments (including rotarod tests for motor impairment) help establish safety margins
These standardized approaches enable reliable data collection and meaningful comparisons across different studies and laboratories.
Challenges and Future Research Directions
Current Research Limitations
Despite promising findings, several challenges remain in pruvanserin research:
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Pharmacokinetic data shows some inconsistencies across studies, possibly due to variations in experimental conditions, animal strains, or dosing routes
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The compound's limited aqueous solubility presents challenges for some experimental paradigms
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Translation of preclinical findings to human applications requires additional validation
Addressing these limitations through standardized protocols and meta-analyses would strengthen the evidence base regarding pruvanserin's effects and potential applications.
Future Research Opportunities
Several promising research directions could further elucidate pruvanserin's potential:
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Detailed pharmacokinetic and pharmacodynamic analyses to better understand its in vivo behavior
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Long-term safety assessments in diverse populations to establish its risk profile
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Exploration of combination therapies with existing neuropsychiatric medications
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Investigation of structural modifications to improve solubility while maintaining receptor selectivity
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Further exploration of its effects on cognitive functions and mood regulation
Computational approaches including molecular docking against GPCR databases and machine learning models trained on binding affinity datasets could also help predict potential off-target interactions and refine understanding of structure-activity relationships.
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